molecular formula C19H22ClNOS B1228205 N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide

N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide

Cat. No.: B1228205
M. Wt: 347.9 g/mol
InChI Key: QKLOHIAMQQCGHP-KYJSFNMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Herbicide Development

Compounds with a similar structure have been explored for their utility as selective herbicides. A derivative, represented by a formula that includes groups such as 1-methylbutyl and cyclopropyl, shows promise in this area (Hoppenstand & Hsiao, 1988).

Anticonvulsant Properties

Research on compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate indicates potential anticonvulsant properties. The cyclohexene rings in these structures adopt specific conformations, which may be relevant to their biological activity (Kubicki, Bassyouni & Codding, 2000).

Antimicrobial Activities

Some new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides exhibit significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing inhibition comparable to standard drugs (Akbari et al., 2008).

CNS Depressant Activity

Derivatives like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide have been synthesized and screened for CNS depressant activity. These compounds were characterized by various spectroscopic methods (Bhattacharjee, Saravanan & Mohan, 2011).

Insecticidal Activity

Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate and its derivatives show potential insecticidal effects. The conformation of substituents on the N-1 atom in the pyrazoline ring is crucial for this activity (Hasan et al., 1996).

Antioxidant and Anti-inflammatory Activity

2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide and its derivatives have been evaluated for anti-inflammatory and antioxidant activity. These compounds show promising results comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama & Khan, 2008).

Neuroinflammation Biomarker Imaging

11C-ER176, a compound structurally related to the chemical , has been used in PET imaging of neuroinflammation biomarkers. It shows sensitivity to genotypic variations and is useful in detecting abnormalities in patients (Ikawa et al., 2017).

Properties

Molecular Formula

C19H22ClNOS

Molecular Weight

347.9 g/mol

IUPAC Name

N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H22ClNOS/c1-2-3-5-14-12-16(14)18(13-7-9-15(20)10-8-13)21-19(22)17-6-4-11-23-17/h4,6-11,14,16,18H,2-3,5,12H2,1H3,(H,21,22)/t14-,16-,18+/m1/s1

InChI Key

QKLOHIAMQQCGHP-KYJSFNMBSA-N

Isomeric SMILES

CCCC[C@@H]1C[C@H]1[C@H](C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3

SMILES

CCCCC1CC1C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3

Canonical SMILES

CCCCC1CC1C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide
Reactant of Route 2
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N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide
Reactant of Route 3
N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide
Reactant of Route 4
N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide
Reactant of Route 5
N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide
Reactant of Route 6
N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide

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